molecular formula C7H13NO B2905356 3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine CAS No. 2377034-29-0

3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine

Cat. No.: B2905356
CAS No.: 2377034-29-0
M. Wt: 127.187
InChI Key: OZRLVMQIQRNXEH-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine: is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the bicyclic ether. Subsequent amination reactions introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amination steps efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitro compounds.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The bicyclic structure allows for various substitution reactions, particularly at the methanamine group, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups, such as alkyl or acyl groups.

Scientific Research Applications

Chemistry: 3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and receptor binding.

Medicine: The unique structure of this compound makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding mode, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    3-Oxabicyclo[4.1.0]heptane: Lacks the methanamine group but shares the bicyclic ether structure.

    4-Aminomethyl-3-oxabicyclo[4.1.0]heptane: Similar structure with an aminomethyl group at a different position.

    3-Oxabicyclo[4.1.0]heptan-4-ylamine: Similar structure with an amine group directly attached to the bicyclic ring.

Uniqueness: 3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine is unique due to the presence of the methanamine group, which provides additional reactivity and potential for functionalization compared to its analogs. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-oxabicyclo[4.1.0]heptan-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-3-7-2-5-1-6(5)4-9-7/h5-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRLVMQIQRNXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1COC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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